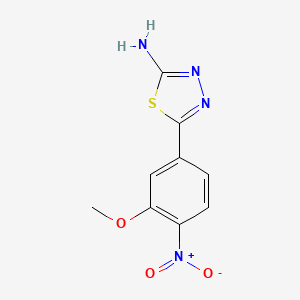![molecular formula C12H16N2O B13696520 [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(3-Azabicyclo[310]hexan-3-yl)-2-methyl-3-pyridyl]methanol is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton through annulation of a new cycle to an existing pyrrole or cyclopropane ring .
Industrial Production Methods: the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions: [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine in dichloromethane, which is used at room temperature for extended periods to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with di-tert-butyl dicarbonate in the presence of triethylamine yields 6-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester .
科学的研究の応用
[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol has a wide range of applications in scientific research. In medicinal chemistry, it serves as a valuable scaffold for the development of new therapeutic agents due to its unique bicyclic structure .
作用機序
The mechanism of action of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of receptor activity and enzyme inhibition .
類似化合物との比較
Similar Compounds: Similar compounds include 3-azabicyclo[3.1.0]hexanes and 2-azabicyclo[2.2.1]heptanes, which share the bicyclic structure but differ in their specific chemical configurations and functional groups .
Uniqueness: The uniqueness of [6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol lies in its specific arrangement of the bicyclic structure, which provides distinct chemical properties and potential for diverse applications in scientific research and industry .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
[6-(3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C12H16N2O/c1-8-9(7-15)2-3-12(13-8)14-5-10-4-11(10)6-14/h2-3,10-11,15H,4-7H2,1H3 |
InChIキー |
WWNSUSOKFRVRDU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CC3CC3C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


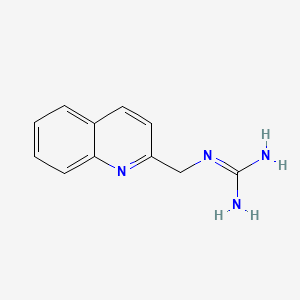
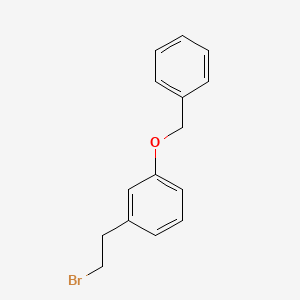
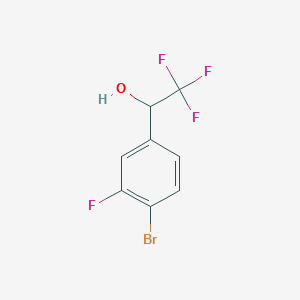
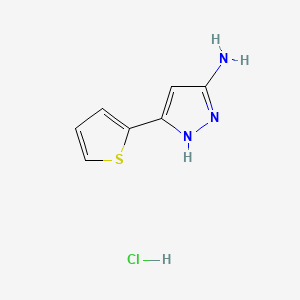
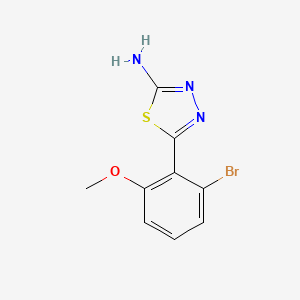
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

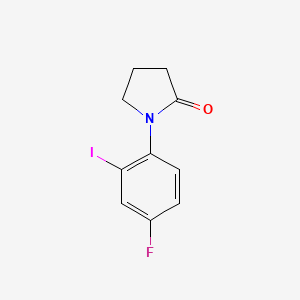
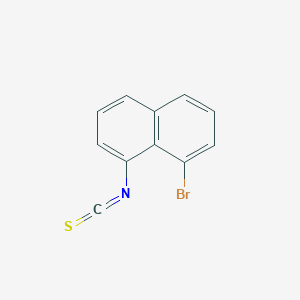
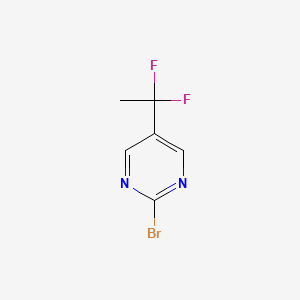
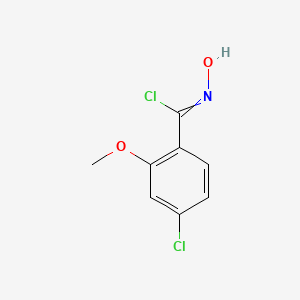
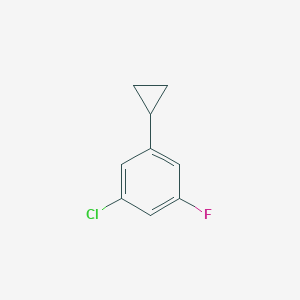
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
